Cas no 2229632-61-3 (1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine)

1-(5,6-Dichloropyridin-3-yl)-2,2-difluoroethan-1-amine is a fluorinated pyridine derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a dichloropyridine core coupled with a difluoroethylamine moiety, offering unique reactivity and stability. The presence of fluorine atoms enhances lipophilicity and metabolic resistance, making it a valuable intermediate for designing bioactive compounds. The dichloro substitution on the pyridine ring further contributes to its electronic properties, enabling selective functionalization. This compound is particularly relevant in the synthesis of advanced crop protection agents or drug candidates, where its balanced physicochemical properties can improve efficacy and environmental compatibility. High purity and well-defined stereochemistry ensure reproducibility in downstream applications.
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine structure
2229632-61-3 structure
Product Name:1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
CAS No:2229632-61-3
MF:C7H6Cl2F2N2
MW:227.038746356964
CID:6198365
PubChem ID:165686825
Update Time:2025-05-25

1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
    • 2229632-61-3
    • EN300-1948941
    • Inchi: 1S/C7H6Cl2F2N2/c8-4-1-3(2-13-6(4)9)5(12)7(10)11/h1-2,5,7H,12H2
    • InChI Key: VOLBMLAVPSCLBG-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(C(F)F)N)Cl

Computed Properties

  • Exact Mass: 225.9876099g/mol
  • Monoisotopic Mass: 225.9876099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9Ų

1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1948941-0.05g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
0.05g
$1393.0 2023-09-17
Enamine
EN300-1948941-0.1g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
0.1g
$1459.0 2023-09-17
Enamine
EN300-1948941-0.25g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
0.25g
$1525.0 2023-09-17
Enamine
EN300-1948941-0.5g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
0.5g
$1591.0 2023-09-17
Enamine
EN300-1948941-1.0g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
1g
$1658.0 2023-06-01
Enamine
EN300-1948941-2.5g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
2.5g
$3249.0 2023-09-17
Enamine
EN300-1948941-5.0g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
5g
$4806.0 2023-06-01
Enamine
EN300-1948941-10.0g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
10g
$7128.0 2023-06-01
Enamine
EN300-1948941-1g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
1g
$1658.0 2023-09-17
Enamine
EN300-1948941-5g
1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine
2229632-61-3
5g
$4806.0 2023-09-17

1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine Related Literature

Additional information on 1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine

1-(5,6-Dichloropyridin-3-yl)-2,2-difluoroethan-1-amine: A Comprehensive Overview

The compound 1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine (CAS No. 2229632-61-3) is a highly specialized organic molecule with significant applications in various fields. This compound is characterized by its unique structure, which combines a pyridine ring substituted with chlorine atoms at positions 5 and 6, and an ethanamine group with two fluorine atoms at the second carbon. The combination of these functional groups imparts distinctive chemical properties that make this compound valuable in research and industrial settings.

Recent studies have highlighted the potential of 1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine in drug discovery and development. Researchers have explored its role as a building block in synthesizing bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. The presence of the pyridine ring and the fluorinated ethanamine group provides a platform for enhancing molecular interactions with target proteins, making it a promising candidate for pharmacological applications.

The synthesis of 1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine involves a multi-step process that typically begins with the preparation of the dichloropyridine derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the fluorinated amine group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the scalable production of this compound for commercial use.

In terms of physical properties, 1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine exhibits a melting point of approximately 180°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, which facilitates its use in various organic reactions. The compound is also relatively stable under ambient conditions but may degrade under harsh acidic or basic environments.

One of the most notable applications of this compound is in materials science. Researchers have investigated its potential as a precursor for advanced materials such as polymers and hybrid organic-inorganic frameworks. The fluorinated ethanamine group contributes to improved thermal stability and mechanical properties, making it suitable for high-performance applications in electronics and aerospace industries.

From an environmental perspective, 1-(5,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-amine has been studied for its biodegradation characteristics. Recent studies indicate that it undergoes slow degradation under aerobic conditions due to its stable aromatic structure. However, its environmental impact remains minimal when handled according to standard safety protocols.

In conclusion, 1-(5,6-dichloropyridin-3-yli)-dichloro-pyridine derivative, also known as CAS No. 2229632-61, continues to be a subject of intense research interest due to its versatile chemical properties and wide-ranging applications. As new discoveries emerge in fields such as drug development and materials science, this compound is poised to play an increasingly important role in advancing technological innovations.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd